ARS-1630

説明

Contextualizing KRAS G12C Inhibition in Cancer Therapeutics

The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) gene is one of the most frequently mutated oncogenes in human cancers, playing a pivotal role in regulating cell growth, proliferation, and survival. nih.gov Mutations in KRAS can lock the KRAS protein in a constitutively active state, leading to uncontrolled cell division and tumorigenesis. mdlinx.comaacrjournals.org For many years, KRAS was considered "undruggable" due to the smooth surface of the protein, which lacked obvious binding pockets for small molecule inhibitors. mdlinx.com

A significant breakthrough occurred with the discovery of a specific mutation, KRAS G12C, where a glycine (B1666218) residue at codon 12 is replaced by a cysteine. This mutation is particularly prevalent in non-small cell lung cancer (NSCLC), but also appears in colorectal and pancreatic cancers. contractpharma.com The presence of the cysteine residue in the G12C mutant offered a unique opportunity for the development of covalent inhibitors that could specifically and irreversibly bind to this mutant form, while sparing the wild-type KRAS protein. nih.gov These inhibitors typically bind to a novel pocket located beneath the switch-II region of the KRAS G12C protein when it is in its inactive, GDP-bound state, thereby preventing its reactivation and subsequent downstream signaling. nih.gov

Overview of ARS-1630 as a KRAS G12C Inhibitor and its Research Significance

This compound is a chemical compound identified as a novel inhibitor of the KRAS G12C mutant. medchemexpress.com Its significance in research is primarily understood through its relationship with its stereoisomer, ARS-1620. This compound is described as the less active enantiomer of ARS-1620, a potent and selective KRAS G12C inhibitor. medchemexpress.com The development of these molecules stemmed from research aimed at creating specific, covalent inhibitors that could target the mutant cysteine in KRAS G12C. medchemexpress.com While this compound itself is less active, its existence and comparison to ARS-1620 are crucial for understanding the structure-activity relationship and the stereochemical requirements for potent inhibition of the KRAS G12C oncoprotein. The primary source of information regarding this compound is a patent, indicating its role in the early discovery and intellectual property landscape of KRAS G12C inhibitors. medchemexpress.com

Comparative Analysis with Related KRAS G12C Inhibitors (e.g., ARS-1620, ARS-853)

The development of KRAS G12C inhibitors has been an iterative process, with each generation of compounds improving upon the last. A comparative look at this compound's relatives, ARS-853 and ARS-1620, illustrates this evolution.

ARS-853 was one of the first-generation covalent inhibitors of KRAS G12C. While it demonstrated the ability to selectively inhibit KRAS G12C in cellular assays, it suffered from poor metabolic stability and was found to be inactive in vivo. nih.gov This limited its therapeutic potential, and it is now primarily used as a research tool to study KRAS G12C biology. nih.gov

ARS-1620 , the more active enantiomer of this compound, represented a significant advancement. Developed by Wellspring Biosciences, ARS-1620 exhibited improved potency and drug-like properties, including oral bioavailability. mdlinx.comcancer-research-network.com Preclinical studies demonstrated that ARS-1620 could induce tumor regression in mouse models of KRAS G12C-mutant cancers, providing crucial in vivo proof-of-concept for the direct targeting of this oncogene. mdlinx.com Despite these promising preclinical results, ARS-1620 did not advance into clinical trials. nih.gov The research, however, paved the way for the development of further optimized molecules.

The evolution from ARS-853 to ARS-1620, and the identification of the less active this compound, highlights the critical importance of optimizing pharmacokinetic properties and stereochemistry in the design of effective targeted therapies. This line of research ultimately led to the development of clinical candidates such as ARS-3248 (also known as JNJ-74699157), which was advanced to a Phase I trial by Janssen, although its development was later halted due to toxicity concerns. contractpharma.comnih.gov

Below is an interactive data table summarizing the key features of these related KRAS G12C inhibitors.

| Compound | Description | Key Research Findings |

| ARS-853 | First-generation covalent KRAS G12C inhibitor | Selectively inhibits KRAS G12C in vitro; inactive in vivo due to poor metabolic stability. nih.gov |

| ARS-1620 | Potent, orally bioavailable KRAS G12C inhibitor; the more active enantiomer of this compound. | Showed significant tumor regression in in vivo preclinical models of KRAS G12C-mutant cancers. mdlinx.com |

| This compound | Less active enantiomer of ARS-1620. | Primarily of research interest for structure-activity relationship studies; information derived from patent literature. medchemexpress.com |

Structure

3D Structure

特性

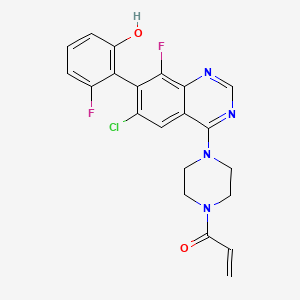

IUPAC Name |

1-[4-[6-chloro-8-fluoro-7-(2-fluoro-6-hydroxyphenyl)quinazolin-4-yl]piperazin-1-yl]prop-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17ClF2N4O2/c1-2-16(30)27-6-8-28(9-7-27)21-12-10-13(22)17(19(24)20(12)25-11-26-21)18-14(23)4-3-5-15(18)29/h2-5,10-11,29H,1,6-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRPZPNYZFSJUPA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)N1CCN(CC1)C2=NC=NC3=C(C(=C(C=C32)Cl)C4=C(C=CC=C4F)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17ClF2N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Mechanism of Action of Ars 1630

Direct Covalent Targeting of KRAS G12C Mutants

The defining feature of the KRAS G12C mutation is the substitution of a glycine (B1666218) amino acid with a cysteine at position 12. nih.gov This substitution introduces a reactive cysteine residue that is not present in the wild-type protein. Inhibitors like ARS-1620 were designed to exploit this unique feature. nih.gov They form an irreversible covalent bond with the thiol group of the Cysteine-12 residue. researchgate.netnih.gov This allele-specific targeting ensures high selectivity for the mutant protein, minimizing effects on normal KRAS. nih.govresearchgate.net The chemical structure of these inhibitors typically includes an "acrylamide warhead" which is responsible for reacting with and binding to the cysteine. nih.gov

Interaction with the Switch-II Pocket (S-IIP) of KRAS G12C

The covalent binding of the inhibitor does not occur at the primary functional site of KRAS, but rather at a distinct, allosteric site known as the Switch-II Pocket (S-IIP). nih.govresearchgate.net This pocket is a groove on the protein surface that is located near the dynamic "switch" regions (Switch I and Switch II) which change conformation depending on whether KRAS is active or inactive. nih.govnih.gov A critical aspect of this interaction is that the S-IIP is only accessible for the inhibitor to bind when the KRAS G12C protein is in its inactive, GDP-bound state. medchemexpress.comresearchgate.netnih.gov By binding within this pocket, the inhibitor locks the protein in this inactive conformation. researchgate.net

Influence on KRAS Guanine Nucleotide Cycling (GTP-bound vs. GDP-bound states)

RAS proteins function as molecular switches, cycling between an inactive state when bound to guanosine (B1672433) diphosphate (B83284) (GDP) and an active state when bound to guanosine triphosphate (GTP). researchgate.net Guanine nucleotide exchange factors (GEFs), such as SOS1, promote the exchange of GDP for the more abundant cellular GTP, thereby activating RAS. nih.gov Conversely, GTPase-activating proteins (GAPs) accelerate the hydrolysis of GTP back to GDP, inactivating RAS. nih.gov

Oncogenic mutations often impair this cycle, locking KRAS in the active, GTP-bound state. nih.gov However, the KRAS G12C mutant is unique in that it retains a near-normal intrinsic rate of GTP hydrolysis, allowing it to cycle back to the GDP-bound state. nih.gov The success of S-IIP inhibitors like ARS-1620 depends on this active cycling. nih.govresearchgate.net The inhibitor can only bind to the GDP-bound form, trapping the protein in this state. nih.govnih.gov This prevents GEFs from reactivating the protein, effectively depleting the pool of active, GTP-bound KRAS G12C. nih.gov

Downstream Signal Transduction Pathway Modulation

The activation of KRAS triggers a cascade of downstream signaling pathways that drive cell proliferation, survival, and differentiation. researchgate.netnih.gov By locking KRAS G12C in an inactive state, ARS-1620 and related inhibitors effectively shut down these oncogenic signals.

One of the most critical pathways downstream of RAS is the RAF-MEK-ERK pathway, also known as the mitogen-activated protein kinase (MAPK) cascade. unito.itresearchgate.net Active, GTP-bound RAS recruits and activates RAF kinases, which in turn phosphorylate and activate MEK, which then phosphorylates and activates ERK. unito.itnih.gov Activated ERK moves into the nucleus to regulate transcription factors that control cell cycle progression and proliferation. nih.govresearchgate.net Studies on H358 cell lines demonstrated that ARS-1620 dose-dependently inhibits the phosphorylation of both MEK and ERK, confirming the disruption of this key signaling axis. nih.gov

Besides the MAPK pathway, RAS also activates the phosphoinositide 3-kinase (PI3K)-AKT-mTOR pathway, which is crucial for regulating cell growth, metabolism, and survival. nih.govunito.itfrontiersin.org Active RAS can bind to and activate the p110 catalytic subunit of PI3K. unito.it This leads to a signaling cascade that results in the activation of the kinase AKT, which then activates mTOR and other effectors that promote protein synthesis and inhibit apoptosis (programmed cell death). nih.govnih.gov Research has shown that ARS-1620 treatment leads to a dose-dependent reduction in the phosphorylation of both AKT and the ribosomal protein S6, a downstream target of mTOR. nih.gov This indicates a concurrent inhibition of the PI3K-AKT-mTOR pathway. nih.gov

The influence of RAS extends beyond the two primary pathways mentioned above. The inhibition of KRAS G12C can have broader effects on the cellular signaling network. For instance, a key output of KRAS signaling is the activation of CyclinD:CDK4/6, which promotes progression through the G1/S cell-cycle checkpoint. nih.gov Treatment with G12C inhibitors has been shown to cause cells to accumulate in a quiescent G0 state. nih.gov This has led to research into combination therapies, such as pairing KRAS G12C inhibitors with CDK4/6 inhibitors to maximize cell-cycle arrest and enhance the anti-tumor effect. nih.gov

Target Validation and Binding Specificity of Ars 1630

Confirmation of KRAS G12C Allele-Specificity

ARS-1630 is characterized as an inhibitor of mutant K-ras G12C. medchemexpress.combiocompare.commedchemexpress.com The strategy for inhibiting mutant KRAS G12C involves allele-specific covalent targeting of the Cys-12 residue. medchemexpress.combiocompare.commedchemexpress.comnih.gov This covalent binding to Cys-12 in the switch II pocket is designed to trap KRAS G12C in an inactive, GDP-bound state. medchemexpress.combiocompare.commedchemexpress.commdlinx.comnih.gov While this compound is noted as being significantly less potent than ARS-1620, its design is based on the principle of targeting this specific mutation. medchemexpress.comdcchemicals.com The efficacy of this approach relies on the accessibility of the switch II pocket, which is predominantly available in the GDP-bound conformation of KRAS G12C. medchemexpress.combiocompare.commedchemexpress.comnih.gov

Assessment of Selectivity Against Wild-Type KRAS and Other RAS Isoforms

The concept behind KRAS G12C inhibitors like this compound and ARS-1620 is their allele-specificity, meaning they are designed to selectively target the mutated KRAS G12C protein while having minimal activity against wild-type KRAS and other RAS isoforms (KRAS4A, KRAS4B, HRAS, and NRAS). medchemexpress.combiocompare.commedchemexpress.comnih.govmdpi.com This selectivity is crucial to avoid inhibiting the normal function of wild-type RAS proteins, which are involved in essential cellular signaling pathways like MAPK and PI3K. nih.govmdpi.com While specific detailed data on the selectivity of this compound against wild-type KRAS and other RAS isoforms was not extensively available in the provided text snippets, the related compound ARS-1620 is described as a selective KRAS G12C inhibitor. mdlinx.comnih.govmedchemexpress.comchemsrc.com The design principle of these compounds is rooted in the unique presence of the cysteine residue at position 12 in the G12C mutant, which is absent in wild-type KRAS and other common RAS isoforms. nih.gov

Quantitative Measurement of Target Occupancy in Cellular Models

Quantitative measurement of target occupancy in cellular models is essential to confirm that a compound engages its intended target within a living system and to understand the relationship between target engagement and biological effect. pelagobio.compelagobio.com Target occupancy refers to the extent to which a drug is bound to its molecular target. pelagobio.com Achieving sufficient target engagement is crucial for the pharmacological effect of a drug. pelagobio.compelagobio.com Techniques like the Cellular Thermal Shift Assay (CETSA) can directly measure drug-target interactions in endogenous proteins within intact cells, providing a more physiologically relevant assessment compared to traditional biochemical assays. pelagobio.com While specific data on this compound's target occupancy in cellular models was not detailed in the provided snippets, the related compound ARS-1620 has been shown to achieve rapid and sustained in vivo target occupancy. nih.govchemsrc.com This suggests that the chemical series, including this compound, is designed with the goal of achieving measurable target engagement in biological systems. The efficacy of targeting KRAS G12C in cellular models has been assessed for related compounds, demonstrating growth inhibition in cell lines harboring the mutation. medchemexpress.comchemsrc.commdpi.com

Preclinical Efficacy Studies of Ars 1630

In Vitro Cellular Efficacy Studies

Inhibition of Cancer Cell Proliferation and Viability in KRAS G12C Mutant Cell Lines

ARS-1620, a precursor to next-generation KRAS G12C inhibitors, has demonstrated a variable but potent ability to inhibit cell proliferation and viability across a range of non-small cell lung cancer (NSCLC) cell lines harboring the KRAS G12C mutation. nih.gov The efficacy of these inhibitors is not uniform, with some cell lines showing high sensitivity while others exhibit more resistance. nih.gov For instance, in a panel of KRAS G12C mutant NSCLC cell lines, the NCI-H358 line showed the highest sensitivity to ARS-1620. nih.gov

The method of cell culture has also been shown to influence the perceived efficacy; studies have found that ARS-1620 was more effective in three-dimensional (3D) spheroid cultures compared to traditional two-dimensional (2D) monolayer cultures, suggesting that 2D models may underestimate the dependency of tumors on KRAS signaling. nih.govresearchgate.net This highlights the importance of the tumor microenvironment context in evaluating the inhibitor's potency. nih.gov Combination strategies have also been explored, with studies showing that combining ARS-1620 with afatinib, a pan-HER inhibitor, resulted in a greater reduction in cell viability in cell lines such as H2122, H1373, H23, and H358.

Table 1: Effect of ARS-1620 on KRAS G12C Mutant Cell Lines This table is interactive. You can sort and filter the data.

| Cell Line | Cancer Type | Culture Condition | Observed Effect of ARS-1620 | Citation |

|---|---|---|---|---|

| NCI-H358 | NSCLC | 2D Culture | High sensitivity (IC50 of 0.4 µM) | nih.gov |

| NCI-H358 | NSCLC | Spheroid/Monolayer | Dose-dependent cell death in both | |

| HCC60 | NSCLC | Spheroid/Monolayer | Higher sensitivity in spheroid culture | |

| NCI-H2122 | NSCLC | 2D Culture | Enhanced viability reduction with Afatinib | |

| NCI-H1373 | NSCLC | 2D Culture | Enhanced viability reduction with Afatinib | |

| NCI-H23 | NSCLC | 2D Culture | Enhanced viability reduction with Afatinib | |

| SW1573 | NSCLC | Not Specified | Partial sensitivity/refractory response | larvol.com |

Induction of Apoptosis and Cell Cycle Arrest

The mechanism by which ARS-1620 inhibits cancer cell growth involves the induction of programmed cell death (apoptosis) and the halting of the cell division cycle. researchgate.netnih.gov By covalently binding to the inactive, GDP-bound state of KRAS G12C, the inhibitor traps the oncoprotein in this "off" state, which suppresses downstream signaling pathways that are crucial for cell proliferation and survival. researchgate.net This suppression of oncogenic signaling leads to the induction of apoptosis in cancer cells that are dependent on the KRAS G12C mutation for their viability. nih.gov

Furthermore, treatment with ARS-1620 has been shown to cause cell cycle arrest. larvol.com In several human lung adenocarcinoma cell lines, including H358, H2122, and SW1573, ARS-1620 treatment induced a quiescent G0 state in the majority of cells. larvol.com This state of cellular dormancy is characterized by the expression of the cell cycle inhibitor p27. larvol.com However, a subpopulation of cells can escape this quiescent state, which is a potential mechanism of adaptive resistance. larvol.com

Modulation of Gene Expression and Protein Phosphorylation Profiles

ARS-1620 profoundly alters the signaling landscape within KRAS G12C mutant cells by modulating protein phosphorylation. nih.gov Upon treatment, the inhibitor effectively reduces the phosphorylation of downstream effector proteins in the MAPK pathway, such as MEK and ERK, and the PI3K/AKT/mTOR pathway, including AKT and S6 ribosomal protein. nih.gov This indicates a successful blockade of the primary signaling cascades driven by mutant KRAS. nih.gov

Phosphoproteomic studies have provided a detailed map of these changes, revealing cell-type-specific adaptive responses. nih.gov For example, while ARS-1620 treatment represses ERK and AKT signaling, some epithelial-type cancer cells compensate by perturbing ERBB2/ERBB3 signaling. nih.gov This can involve increased phosphorylation of HER2 and HER3. nih.gov Additionally, an increase in the phosphorylation of Insulin Receptor Substrate 1 (IRS1) has been observed following ARS-1620 treatment, suggesting it may be a common signaling node involved in adaptive responses. nih.gov

Table 2: Modulation of Protein Phosphorylation by ARS-1620 This table is interactive. You can sort and filter the data.

| Protein | Pathway | Effect of ARS-1620 | Consequence | Citation |

|---|---|---|---|---|

| p-ERK | MAPK | Decreased | Inhibition of proliferation | nih.gov |

| p-AKT | PI3K/AKT/mTOR | Decreased | Inhibition of survival signals | nih.gov |

| p-S6 | PI3K/AKT/mTOR | Decreased | Inhibition of protein synthesis | nih.gov |

| p-HER2/p-HER3 | Receptor Tyrosine Kinase | Increased (in some cells) | Adaptive feedback/resistance | nih.gov |

| p-IRS1 | Receptor Tyrosine Kinase | Increased | Adaptive feedback/resistance | nih.gov |

| p-EGFR | Receptor Tyrosine Kinase | Decreased (inhibitory sites) | Signaling modulation | nih.gov |

In Vivo Efficacy Studies in Preclinical Models

Tumor Growth Inhibition in Xenograft and Genetically Engineered Mouse Models

In vivo studies using preclinical models have confirmed the anti-tumor activity of ARS-1620. researchgate.net The compound has been shown to significantly inhibit tumor growth and even induce tumor regression in mouse models bearing tumors derived from human cancer cells (xenografts). researchgate.net The efficacy is particularly pronounced in patient-derived xenograft (PDX) models where the tumors harbor the specific KRAS G12C mutation. researchgate.net

ARS-1620 achieves rapid and sustained occupancy of the KRAS G12C target in vivo, leading to the suppression of tumor growth. nih.gov The anti-tumor effects can be further enhanced through combination therapies. For instance, co-administration of ARS-1620 with alisertib, an AURKA inhibitor, was found to be highly synergistic in mouse models. This provides a strong rationale for exploring combination treatments to improve the clinical impact of KRAS G12C inhibitors. larvol.com

Pharmacodynamic Biomarker Assessment in Tumor Tissues

Specific studies detailing the pharmacodynamic (PD) biomarker assessment in tumor tissues for ARS-1630 are not readily found in publicly accessible scientific literature. Generally, for KRAS G12C inhibitors, a key pharmacodynamic marker is the modulation of the downstream MAPK signaling pathway. This is often assessed by measuring the phosphorylation levels of proteins such as ERK (pERK) and MEK within tumor tissue. For the closely related compound, ARS-1620, studies in H358 cell lines have demonstrated a dose-dependent inhibition of RAS-GTP binding and subsequent reduction in the phosphorylation of MEK and ERK. nih.gov However, equivalent detailed analyses for this compound are not available.

Dose-Response Characterization in Animal Models

Detailed dose-response studies for this compound in animal models, which are crucial for determining the relationship between drug concentration and tumor growth inhibition, have not been published. For comparison, its enantiomer, ARS-1620, was administered to a subcutaneous xenograft model with KRAS G12C-bearing tumors at a dose of 200 mg/kg/day, resulting in noticeable tumor regression. nih.gov This provides a benchmark for the class of compounds, but specific dose-escalation and response data for this compound are needed to understand its in vivo potency and therapeutic window.

Analysis of Antitumor Activity Across Different Tumor Types (e.g., NSCLC, CRC)

A comparative analysis of the antitumor activity of this compound across different tumor types, such as non-small cell lung cancer (NSCLC) and colorectal cancer (CRC), is not available in the reviewed literature. Preclinical studies with ARS-1620 have shown potent and selective anti-tumor activity in patient-derived xenograft (PDX) models of NSCLC. cancer-research-network.com The efficacy of KRAS G12C inhibitors can vary between tumor types due to different underlying biology and resistance mechanisms. For instance, in CRC, KRAS G12C inhibitors have shown more limited single-agent activity compared to NSCLC, often necessitating combination therapies. researchgate.net Without specific data for this compound, its relative efficacy in these different cancer types remains uncharacterized.

Mechanisms of Acquired Resistance to Ars 1630

Identification of RAS-MAPK Pathway Reactivation Mechanisms

A primary mechanism by which cancer cells develop resistance to ARS-1630 and other KRAS G12C inhibitors is through the reactivation of the very pathway the drug is designed to block: the RAS-MAPK signaling cascade. nih.govnih.gov Even with the target KRAS G12C protein inhibited, cells can find alternative ways to re-engage this critical proliferation and survival pathway.

Studies have shown that non-small cell lung cancer (NSCLC) cell lines with the KRAS G12C mutation exhibit varied reactivation of the MAPK pathway when treated with ARS-1620, a closely related predecessor to this compound. nih.gov This reactivation is not a uniform process and can occur through several means. One observed mechanism involves an increased expression of wild-type GTP-bound RAS proteins, such as HRAS and NRAS. nih.gov These wild-type versions are not targeted by the G12C-specific inhibitor and can be activated by upstream signals to restore pathway activity. nih.gov

Furthermore, clinical evidence from patients who developed resistance to KRAS G12C inhibitors reveals that polyclonal alterations, meaning multiple distinct resistance mutations, can arise within the same patient. nih.gov These alterations frequently converge on the reactivation of RAS-MAPK signaling, highlighting this as a central hub for acquired resistance. nih.gov This suggests that the pressure exerted by the inhibitor selects for any genetic or adaptive change that can successfully switch the pathway back on. nih.govnih.gov

Research has identified that mediators of resistance often compensate for the loss of FGFR (Fibroblast Growth Factor Receptor) signaling, in FGFR-dependent cancers, by reactivating the MAPK pathway. nih.govresearchgate.net This points to a common theme where diverse initial resistance drivers ultimately funnel into MAPK reactivation. nih.govnih.govresearchgate.net

Role of Compensatory Signaling Pathway Activation (e.g., PI3K-AKT-mTOR, RTK bypass)

When the primary oncogenic driver, KRAS G12C, is blocked by this compound, cancer cells can adapt by activating alternative or "bypass" signaling pathways to maintain their growth and survival. nih.govnih.gov This involves rerouting signals around the inhibited target.

A key strategy is the upregulation of Receptor Tyrosine Kinases (RTKs). nih.gov In cancer cells treated with ARS-1620, increased phosphorylation of RTKs like EGFR, FGFR, HER2, and c-MET has been observed. nih.gov These activated receptors can then signal through wild-type RAS or other downstream effectors to reactivate the MAPK pathway or engage parallel survival cascades. nih.gov The specific RTK that becomes activated can differ across cell lines, suggesting that the mechanism of bypass is tumor-specific. nih.gov

Beyond RTK-driven MAPK reactivation, the PI3K-AKT-mTOR pathway is another critical compensatory route. nih.govnih.gov This pathway runs parallel to the MAPK cascade and also plays a central role in cell growth, proliferation, and survival. Research indicates that while blocking specific RTKs can overcome resistance in some models, inhibiting the PI3K pathway appears to be a more broadly effective strategy in overcoming resistance to KRAS G12C inhibitors. nih.gov This suggests that the PI3K pathway is a common and crucial escape route for tumor cells.

Genome-wide functional screens have identified that in addition to MAPK signaling, pathways involving the neurotrophin receptor (NTRK) and the TAM family of tyrosine kinases (TYRO3, MERTK, AXL) can also become enriched in resistant cell clones, further illustrating the diverse network of compensatory mechanisms available to cancer cells. nih.govresearchgate.net

Genetic Alterations Conferring Resistance (e.g., secondary KRAS mutations, other oncogenic drivers)

A major source of acquired resistance to targeted therapies is the development of new genetic mutations that either alter the drug's target or activate other cancer-driving genes. nih.gov In the context of this compound and similar KRAS G12C inhibitors, this often involves secondary mutations in the KRAS gene itself. researchgate.netnih.gov

These secondary mutations can occur at different locations within the KRAS protein, including the switch-II pocket where the inhibitor binds. nih.govresearchgate.net For example, a novel Y96D mutation has been identified in clinical cases of resistance. nih.gov This specific alteration is believed to impair the binding of inactive-state inhibitors like this compound, rendering them ineffective while allowing the KRAS protein to remain active. nih.gov Other identified secondary mutations that confer resistance to sotorasib (B605408) and/or adagrasib, which share a similar mechanism with this compound, include G13D, R68M, A59S/T, and Q99L. researchgate.netnih.gov The presence of these mutations can lead to differential sensitivity between various KRAS G12C inhibitors. nih.gov

Beyond secondary KRAS mutations, the genomic landscape of resistance is diverse. nih.gov It can include:

KRAS Amplifications: An increase in the number of copies of the KRAS gene, leading to higher levels of the KRAS G12C protein that can overwhelm the inhibitor. nih.gov

Mutations in other RAS/MAPK pathway genes: Activating mutations in genes downstream of KRAS, such as BRAF and MAP2K1, or in other RAS isoforms like NRAS and HRAS, can reactivate the pathway independently of KRAS G12C. nih.gov

Co-occurring Alterations: In some cancers, like colorectal and pancreatic cancer, other genetic alterations that can drive resistance may already be present alongside the KRAS G12C mutation even before treatment begins. aacr.org

The following table summarizes key secondary KRAS mutations identified in in-vitro studies as drivers of resistance to G12C inhibitors.

| Secondary KRAS Mutation | Reported Resistance Profile | Reference |

| Y96D/S | Resistant to both sotorasib and adagrasib. | researchgate.netnih.gov |

| G13D | Highly resistant to sotorasib, but sensitive to adagrasib. | researchgate.netnih.gov |

| R68M | Highly resistant to sotorasib, but sensitive to adagrasib. | researchgate.netnih.gov |

| A59S/T | Highly resistant to sotorasib, but sensitive to adagrasib. | researchgate.netnih.gov |

| Q99L | Resistant to adagrasib, but sensitive to sotorasib. | researchgate.netnih.gov |

Adaptive Resistance Mechanisms and Tumor Microenvironment Changes

Resistance to this compound is not solely driven by fixed genetic changes but can also emerge from dynamic, adaptive processes within the tumor cells and their surrounding microenvironment. nih.govresearchgate.net These non-genetic mechanisms allow a subset of tumor cells to survive the initial therapeutic assault and eventually resume proliferation. nih.gov

One key adaptive mechanism involves a transition into a temporary quiescent or dormant state. nih.gov Studies with ARS-1620 have shown that while most KRAS G12C mutant cells enter a non-proliferative state (G0) upon treatment, a fraction can quickly regain RAS activity and start dividing again. nih.gov This adaptive response appears to be mediated by the synthesis of new KRAS G12C protein in response to the initial drop in MAPK signaling, creating a feedback loop that allows the cells to overcome the inhibition. nih.gov

The tumor microenvironment (TME) is a critical player in fostering adaptive resistance. nih.govnih.gov The TME consists of various non-cancerous cells, such as cancer-associated fibroblasts (CAFs), immune cells, and the extracellular matrix. nih.gov These components can protect tumor cells from therapy. researchgate.netnih.gov For instance, CAFs can secrete a variety of growth factors and cytokines into the TME. nih.gov These secreted factors can then bind to receptors on the cancer cells, activating bypass signaling pathways like PI3K-AKT or MAPK, thereby providing an external survival signal that compensates for the inhibition of internal KRAS G12C signaling. nih.govnih.gov This paracrine signaling from the TME can broadly impair the responsiveness of tumors to kinase inhibitors. nih.gov

The table below lists key components of the tumor microenvironment and their role in adaptive resistance.

| TME Component | Mechanism of Resistance | Reference |

| Cancer-Associated Fibroblasts (CAFs) | Secretion of chemokines, growth factors, and exosomes that activate compensatory signaling pathways (e.g., PI3K-Akt/MAPK) in cancer cells. | researchgate.netnih.gov |

| Immune Cells | Secretion of cytokines and chemokines that can suppress anti-tumor immunity and promote cancer cell survival. | researchgate.netfrontiersin.org |

| Extracellular Matrix (ECM) & Soluble Factors | Secreted molecules like growth factors (e.g., EGF) and cytokines (e.g., IL-6) can directly stimulate cancer cell proliferation in a paracrine manner. | nih.govfrontiersin.org |

Combination Therapy Strategies with Ars 1630

Rationale for Combination Therapies to Enhance Efficacy and Overcome Resistance

A primary rationale for employing combination therapies in cancer treatment is to address tumor cell heterogeneity and mitigate the development of drug resistance. nih.gov Cancer cells can develop resistance through various mechanisms, including the activation of alternative signaling pathways that bypass the inhibited target. patsnap.comnki.nl Combining agents that target multiple pathways simultaneously makes it more challenging for cancer cells to adapt and evade treatment. patsnap.com Synergy, where the combined effect of two or more drugs is greater than the sum of their individual effects, is a key goal of combination therapy, allowing for enhanced efficacy and the potential to overcome multiple resistance mechanisms concurrently. patsnap.com

Resistance to KRAS G12C inhibitors can arise through several mechanisms, including the reactivation of MAPK signaling, often mediated by the upregulation of receptor tyrosine kinases (RTKs) and wild-type RAS isoforms. nih.gov The activation of the PI3K-AKT-mTOR pathway is another significant mechanism of resistance. frontiersin.org These compensatory pathways can maintain downstream signaling and allow cancer cells to survive despite KRAS G12C inhibition. frontiersin.org

Preclinical Evaluation of ARS-1630 in Combination with Other Targeted Agents

Preclinical studies are crucial for evaluating the potential of combining KRAS G12C inhibitors with other targeted agents. While specific detailed data for this compound combinations are limited in the provided results, studies involving other KRAS G12C inhibitors, such as ARS-1620, provide insights into potential synergistic interactions. researchgate.netfrontiersin.orgnih.govfrontiersin.org

SHP2 Inhibitors

SHP2 is a protein tyrosine phosphatase that plays a role in RAS-MAPK signaling. researchgate.net Preclinical studies have demonstrated that combining SHP2 inhibitors with KRAS G12C inhibitors can enhance antitumor activity. mdpi.comresearchgate.net This combination has shown efficacy in preclinical models of pancreatic ductal adenocarcinoma (PDAC) and non-small cell lung cancer (NSCLC). biorxiv.org The combination of SHP2 inhibition with KRAS G12C inhibition has been observed to lead to tumor regression in xenograft models. nih.gov

mTOR/IGF1R Inhibitors

The PI3K-AKT-mTOR pathway is a critical survival pathway in cancer cells, and its activation can contribute to resistance to KRAS G12C inhibition. frontiersin.org Preclinical data suggest that combining mTOR and IGF-1R blockade can result in enhanced antiproliferative effects. researchgate.net Studies involving ARS-1620 in combination with mTOR and IGF1R inhibitors have shown effective inhibition of tumor growth in vivo and ex vivo. researchgate.netfrontiersin.orgnih.govfrontiersin.org Inhibition of mTOR can activate compensatory IGF-1R signaling, providing a rationale for dual inhibition of these pathways. nih.gov

EGFR Inhibitors

EGFR is an RTK that can activate downstream signaling pathways, including the RAS/RAF/MEK/ERK pathway. nih.gov Upregulation of EGFR signaling has been implicated in adaptive resistance to KRAS G12C inhibitors. nih.gov Combining KRAS G12C inhibitors with EGFR inhibitors is a strategy to circumvent this resistance mechanism. mdpi.com Preclinical studies combining EGFR and SHP2 inhibition, which can impact downstream signaling, have shown favorable activity. vcu.edu While direct preclinical data for this compound with EGFR inhibitors were not extensively detailed, the rationale for targeting EGFR in combination with KRAS G12C inhibition to overcome resistance is supported by studies with other agents. nki.nlmdpi.com

Immunotherapy Agents (e.g., Anti-PD-(L)1 Antibodies)

Combining targeted therapies with immunotherapy agents like anti-PD-(L)1 antibodies is an area of active research. Preclinical studies have demonstrated the feasibility of combining KRAS inhibitors with immunotherapy. frontiersin.org Some research suggests that KRAS G12C inhibition can lead to a pro-inflammatory tumor microenvironment, potentially enhancing the effects of immune checkpoint inhibitors. nih.gov While specific preclinical data for this compound in combination with immunotherapy were not prominent, the general approach of combining KRAS G12C inhibitors with anti-PD-(L)1 therapies is being explored in preclinical and clinical settings. frontiersin.orgbmj.comresearchgate.net

Mechanistic Basis of Synergistic Therapeutic Effects

The synergistic effects observed in combination therapies involving KRAS G12C inhibitors stem from targeting complementary pathways and overcoming resistance mechanisms. patsnap.comvcu.edu For instance, combining KRAS G12C inhibitors with SHP2 inhibitors can abrogate feedback signaling by multiple RTKs, blocking adaptive resistance and enhancing the suppression of downstream pathways like ERK. biorxiv.org This dual inhibition can lead to a more robust and sustained suppression of proliferation signals. vcu.edu

Inhibition of the PI3K-AKT-mTOR pathway in combination with KRAS G12C inhibition addresses another key survival route utilized by cancer cells, particularly when the MAPK pathway is inhibited. frontiersin.org Preclinical data show that combining mTOR and IGF1R inhibitors can block feedback activation of AKT, a central node in the PI3K pathway. nih.gov

The rationale for combining KRAS G12C inhibitors with EGFR inhibitors lies in preventing the reactivation of RAS and its downstream effectors induced by RTKs in response to KRAS inhibition. mdpi.com By blocking both the mutated KRAS and the compensatory RTK signaling, a more complete inhibition of proliferative signals can be achieved.

The synergistic potential with immunotherapy agents is thought to involve modulating the tumor microenvironment. nih.gov While the precise mechanisms are still being elucidated, preclinical findings suggest that targeted therapies can influence the immune landscape, making tumors more susceptible to immune attack. nih.govnih.gov

Structural Biology and Computational Modeling of Ars 1630 Interactions

Computational Modeling and Molecular Dynamics Simulations

Alongside experimental methods, computational approaches have been essential for understanding and optimizing KRAS G12C inhibitors.

Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of a ligand when it interacts with a target protein. nih.gov For the development of the ARS-1620 series of inhibitors, molecular docking was used to screen virtual libraries of compounds and predict how they would fit into the S-IIP pocket of KRAS G12C. nih.govyoutube.com

These simulations help in prioritizing which compounds to synthesize and test experimentally. Docking studies can accurately predict the binding pose, showing how the molecule orients itself to form key interactions, such as the covalent bond with Cys12 and the hydrogen bond with His95. nih.govnih.gov The scoring functions used in docking provide an estimate of the binding energy, helping to identify candidates with the highest potential potency. mdpi.com

Table 2: Representative Molecular Docking Results for KRAS Inhibitors

| Compound Class | Target Protein | Predicted Binding Affinity (ΔG, kcal/mol) | Key Predicted Interactions |

|---|---|---|---|

| ARS-series Precursors | KRAS G12C (GDP-bound) | -7.0 to -9.5 | Covalent bond to C12, H-bond to H95, hydrophobic packing in S-IIP |

This interactive table shows typical predicted binding affinity ranges from molecular docking studies of covalent inhibitors targeting KRAS G12C. Lower energy values indicate stronger predicted binding.

Molecular dynamics (MD) simulations provide a powerful tool to study the physical movements of atoms and molecules over time. nih.gov These simulations have been applied to the ARS-1620/KRAS G12C complex to understand the stability of the binding and the dynamics of the protein-inhibitor system. rsc.orgresearchgate.net

In Silico Prediction of Drug-Target Interactions and Binding Site Characterization

Computational modeling and in silico analysis have been pivotal in understanding the interaction between ARS-1630 and its target, the KRAS G12C mutant protein. These methods provide a detailed view of the binding landscape, helping to elucidate the structural basis of its inhibitory action.

Predicting Drug-Target Engagement

This compound is an enantiomer of ARS-1620, a compound that was developed through extensive structure-based design and computational efforts to selectively target the KRAS G12C mutation. researchgate.netnih.gov The discovery of this class of inhibitors was facilitated by in silico screening techniques, such as tethering, which identified initial fragments that could covalently bind to the mutant cysteine residue at position 12 (Cys12) of the KRAS protein. nih.gov

Computational approaches are essential for predicting how compounds like this compound will interact with their intended target. These methods range from molecular docking, which predicts the preferred orientation of a ligand when bound to a receptor, to more complex molecular dynamics (MD) simulations that provide insights into the dynamic nature of the protein-ligand complex over time. mdpi.comnih.gov For KRAS G12C inhibitors, computational models have been crucial in optimizing the non-covalent binding affinity and the reactivity of the covalent warhead that targets Cys12. researchgate.net

Characterization of the Binding Site

The binding site for this compound on the KRAS G12C protein is a shallow, allosteric pocket known as the Switch-II pocket (S-IIP). medchemexpress.commdpi.com This pocket is only accessible when the KRAS protein is in its inactive, GDP-bound state. medchemexpress.com Computational analysis and crystallography have revealed the key features of this binding site and how inhibitors like ARS-1620, and by extension its enantiomer this compound, engage with it.

The binding is characterized by several key interactions:

Covalent Bond Formation: The acrylamide (B121943) warhead of the inhibitor forms an irreversible covalent bond with the thiol group of the Cys12 residue. nih.gov This covalent linkage is the cornerstone of the inhibitor's mechanism, locking the KRAS protein in an inactive conformation.

Hydrophobic Interactions: The core of the inhibitor, a quinazoline (B50416) scaffold in the case of ARS-1620, occupies a hydrophobic region within the Switch-II pocket. nih.govmdpi.com Molecular dynamics simulations have shown that inhibitors predominantly form hydrophobic interactions with residues such as Met72, Tyr96, and Gln99. mdpi.com

Hydrogen Bonding: Hydrogen bonds play a crucial role in the stability of the protein-ligand complex. For instance, interactions with residues like Arg68 and His95 have been identified as important for enhancing the potency of this class of inhibitors. mdpi.comnih.gov The discovery of a surface groove created by an alternative orientation of His95 was a significant breakthrough that led to the development of more potent successors to the initial ARS compounds. nih.gov

Molecular dynamics simulations of related KRAS G12C inhibitors have provided a deeper understanding of the conformational changes that occur upon binding. These simulations reveal that while the inhibitor is stably bound, the Switch-II region of the KRAS protein remains dynamic. nih.govresearchgate.net

Computational Data on KRAS G12C Inhibitor Interactions

While specific in silico prediction data for this compound is not extensively published due to its nature as the less active enantiomer of ARS-1620, the data from computational studies of ARS-1620 and other closely related KRAS G12C inhibitors provide a strong basis for understanding its probable interactions. medchemexpress.com Docking studies and binding free energy calculations are commonly used to compare the affinity of different compounds. For example, computational docking of various inhibitors into the KRAS G12C binding site reveals the key interactions and predicts their relative binding affinities.

Below is an interactive data table summarizing the key interacting residues within the KRAS G12C Switch-II pocket that are critical for the binding of this class of inhibitors.

| Interacting Residue | Type of Interaction | Role in Binding |

| Cysteine 12 (Cys12) | Covalent Bond | Forms an irreversible bond with the inhibitor's warhead, crucial for potent inhibition. |

| Arginine 68 (Arg68) | Hydrogen Bond | Stabilizes the inhibitor within the binding pocket. |

| Histidine 95 (His95) | Hydrogen Bond, Hydrophobic | Key interaction for enhancing inhibitor potency; a cryptic pocket near H95 can be exploited. |

| Tyrosine 96 (Tyr96) | Hydrophobic Interaction | Contributes to the overall binding affinity by interacting with the inhibitor's aromatic rings. |

| Glutamine 99 (Gln99) | Hydrophobic Interaction | Forms part of the hydrophobic pocket that accommodates the inhibitor. |

Biomarker Discovery and Translational Potential of Ars 1630 Research

Identification of Predictive Biomarkers for ARS-1630 Response

Predictive biomarkers are crucial for selecting patients who are most likely to benefit from a specific therapy. For KRAS G12C inhibitors, including compounds from the same class as this compound, research has focused on identifying genomic and protein-based markers that correlate with treatment response and resistance.

One significant area of investigation involves co-mutations that exist alongside KRAS G12C. Mutations in the KEAP1 gene have been identified as a key negative predictive biomarker, associated with early progression and resistance to KRAS G12C inhibitors. nih.govresearchgate.net In vitro studies have shown that knocking out the KEAP1 gene leads to a substantial increase in the IC50 values (a measure of inhibitor potency) for various KRAS G12C inhibitors. nih.gov Analysis of gene expression in KEAP1 knockout cells revealed an enrichment of pathways related to extracellular matrix organization, suggesting a mechanism for this resistance. nih.govresearchgate.net While co-mutations in STK11 are also associated with poorer outcomes, the link is not always statistically significant in all analyses. nih.govresearchgate.net

Another promising predictive biomarker is the level of interaction between the RAS and RAF proteins, a critical step in the MAPK signaling pathway that KRAS activates. aacrjournals.orgnih.gov Research has shown that tumors with a higher degree of RAS-RAF protein interaction exhibit greater sensitivity to KRAS G12C inhibitors. aacrjournals.orgecancer.orgnih.govmoffitt.org This suggests that the baseline activation status of the RAS pathway could determine the efficacy of the inhibitor. aacrjournals.orgnih.gov A specialized test, the proximity ligation assay (PLA), has been developed to measure these interactions in tumor tissue, and its signal has been shown to correlate with levels of active RAS-GTP and phosphorylated ERK (pERK), confirming its ability to assess active RAS signaling. aacrjournals.orgnih.gov

| Biomarker | Association with Response to KRAS G12C Inhibitors | Research Finding | Citation |

| KEAP1 Mutation | Negative (Resistance) | Identified as a primary negative prognostic factor; associated with early resistance. Validation studies showed a marked increase in IC50 values for inhibitors after KEAP1 knockout. | nih.govresearchgate.netnih.gov |

| RAS-RAF Interaction | Positive (Sensitivity) | Tumors with higher levels of RAS–RAF protein interaction were more likely to respond to KRAS G12C inhibitors. | aacrjournals.orgecancer.orgmoffitt.org |

| TTF-1 Expression | Positive (Sensitivity) | High TTF-1 expression was predictive of improved survival outcomes in patients treated with sotorasib (B605408). | technologynetworks.comeurekalert.org |

Pharmacodynamic Biomarkers for Monitoring Target Engagement and Pathway Modulation

Pharmacodynamic (PD) biomarkers are used to confirm that a drug is reaching and interacting with its intended target and modulating the downstream biological pathways as expected. This is vital for understanding a drug's mechanism of action in patients.

Direct measurement of target engagement for KRAS G12C inhibitors can be achieved by quantifying the occupancy of the drug on the KRAS G12C protein. In preclinical studies with a tool compound similar to this compound, this was accomplished by immunoprecipitating total KRAS proteins from tumor lysates and using liquid chromatography-mass spectrometry (LC/MS) to measure the amount of unbound KRAS G12C peptide. nih.gov This method provides a direct assessment of the percentage of the target protein that has been bound by the inhibitor in vivo. nih.gov

Downstream of target binding, the most important PD biomarkers are those that reflect the inhibition of the MAPK signaling pathway. The phosphorylation of ERK (pERK) is a key indicator of pathway activity. nih.gov Studies have demonstrated that KRAS G12C inhibitors lead to a dose-dependent decrease in pERK levels in tumor tissues, which can be measured by immunohistochemistry (IHC). nih.gov This confirms that the inhibitor is not only binding to its target but also effectively blocking its catalytic activity. nih.gov The modulation of phosphorylated S6 ribosomal protein (pS6), another downstream effector, has also been used as a PD biomarker. nih.gov

Circulating tumor DNA (ctDNA) has emerged as a valuable, minimally invasive PD biomarker. nih.govnih.gov Monitoring the levels of mutant KRAS G12C in a patient's plasma can provide an early indication of treatment response. eur.nl A rapid and significant decrease in the ctDNA tumor fraction after the initiation of treatment with a KRAS G12C inhibitor has been associated with positive tumor response and better patient outcomes. nih.govnih.goveur.nl

| Biomarker Type | Specific Marker | Method of Measurement | Purpose | Citation |

| Target Engagement | % Occupancy of KRAS G12C | Liquid Chromatography-Mass Spectrometry (LC/MS) on tumor lysates | To directly measure the binding of the inhibitor to its target protein. | nih.gov |

| Pathway Modulation | Phosphorylated ERK (pERK) | Immunohistochemistry (IHC) on tumor tissue | To confirm inhibition of the downstream MAPK signaling pathway. | nih.gov |

| Pathway Modulation | Phosphorylated S6 (pS6) | Immunohistochemistry (IHC) on tumor tissue | To assess inhibition of a downstream effector of the PI3K/AKT/mTOR pathway, which is also influenced by RAS. | nih.gov |

| Treatment Response | KRAS G12C ctDNA levels | Next-Generation Sequencing (NGS) or ddPCR on plasma | To monitor tumor response and detect early signs of efficacy or progression. | nih.govnih.goveur.nl |

Prognostic Biomarkers in KRAS G12C-Mutant Cancers

Prognostic biomarkers provide information about the likely outcome of the cancer in an untreated individual or in a patient receiving a standard-of-care therapy that is not the one being studied. In the context of KRAS G12C-mutant cancers, several factors have been identified that correlate with patient prognosis, independent of treatment with a specific KRAS G12C inhibitor.

The KRAS G12C mutation itself is considered a prognostic factor. Multiple systematic reviews and meta-analyses have concluded that, in non-small cell lung cancer (NSCLC), the presence of a KRAS G12C mutation is associated with a poorer prognosis and negatively impacts survival compared to patients with KRAS wild-type tumors. nih.govresearchgate.net

Co-mutations present alongside KRAS G12C also have significant prognostic implications. Alterations in STK11 and/or KEAP1 are associated with a particularly negative impact on survival in patients with NSCLC. nih.govascopubs.org The concurrent mutation of KRAS and STK11 (sometimes referred to as the "KL" subset) defines a group with a more aggressive form of the disease and is often associated with an immunologically "cold" tumor microenvironment. nih.govascopubs.org

The expression level of Programmed Death-Ligand 1 (PD-L1) is another important prognostic marker in KRAS-mutant cancers. mdpi.com High PD-L1 expression has been associated with KRAS G12C mutant tumors. nih.govresearchgate.net While high PD-L1 is a predictive marker for response to immunotherapy, in the context of KRAS mutations, it has also been linked to a dismal prognosis in some studies. mdpi.com However, other analyses suggest that KRAS G12C mutant patients with high PD-L1 expression may derive a favorable benefit from first-line immunotherapy. smw.ch

| Biomarker | Prognostic Implication | Associated Cancer Type | Citation |

| KRAS G12C Mutation | Poor Prognosis | Non-Small Cell Lung Cancer (NSCLC) | nih.govresearchgate.netquestdiagnostics.com |

| STK11 Co-mutation | Poor Prognosis | NSCLC | ascopubs.orgnih.govascopubs.orgelsevierpure.com |

| KEAP1 Co-mutation | Poor Prognosis | NSCLC | nih.govascopubs.org |

| High PD-L1 Expression | Complex/Poor Prognosis | NSCLC | nih.govresearchgate.netmdpi.com |

Methodological Considerations in Translational Biomarker Discovery

The successful integration of biomarkers into clinical practice for therapies like this compound depends on robust and reliable testing methodologies. Several key considerations guide the discovery and validation of these translational biomarkers.

A primary consideration is the choice of testing platform. Clinical guidelines increasingly recommend comprehensive genomic profiling using broad, panel-based next-generation sequencing (NGS) at the time of diagnosis for advanced NSCLC. findkrasg12c.comlumakrashcp.com This approach is favored over sequential single-gene tests because it conserves precious tissue, can be more cost-effective, and provides a comprehensive view of all actionable biomarkers, including KRAS G12C and relevant co-mutations, in a shorter timeframe. findkrasg12c.com

The use of liquid biopsy to analyze circulating tumor DNA (ctDNA) has become a critical tool, especially when tumor tissue is insufficient or a biopsy is not feasible. lung.orgresearchgate.net ctDNA testing has demonstrated the ability to reliably detect KRAS G12C mutations with a high concordance rate to tissue biopsy, particularly when the two samples are taken close together in time. nih.govascopubs.org This minimally invasive method allows for serial monitoring of tumor genetics and response to therapy. researchgate.netnih.gov

Innovative assay development is also crucial for discovering novel biomarkers. For instance, the development of a proximity ligation assay (PLA) to quantify RAS-RAF interactions provides a functional readout of pathway activity that goes beyond simple gene mutation analysis. ecancer.orgmoffitt.org Such methods allow for the direct assessment of signaling complexes and can offer a more nuanced prediction of sensitivity to inhibitors that target these pathways. aacrjournals.org

Finally, the entire biomarker development process, from discovery to clinical deployment, requires a structured approach that includes analytical validation (how well the test performs in the lab) and clinical validation (how well the test predicts a clinical outcome). aacrjournals.org This ensures that the biomarkers are not only scientifically interesting but also clinically meaningful and reliable for making treatment decisions. managedhealthcareexecutive.com

Preclinical Safety and Mechanistic Toxicology of Ars 1630

In Vitro Toxicology Assessments (e.g., cytotoxicity on non-transformed cells)

In vitro toxicology studies are foundational in preclinical safety assessment, providing the first insights into a compound's potential to cause cellular damage. For a therapeutic candidate like ARS-1630, these tests are crucial for identifying potential liabilities before advancing to more complex and resource-intensive animal studies.

A primary in vitro assessment involves evaluating the cytotoxicity of the compound on a panel of cells. This typically includes testing against non-transformed, or healthy, cell lines. This is critical to establish a therapeutic window, which is the concentration range where the compound is effective against its target (e.g., cancer cells) while having minimal impact on normal cells. A lack of specificity, where a compound is equally toxic to both cancerous and non-cancerous cells, can be an early indicator of potential clinical toxicity. nih.gov

Commonly used cytotoxicity assays measure various aspects of cell health:

Cell Membrane Integrity: Assays using dyes like trypan blue or propidium (B1200493) iodide, which can only enter cells with compromised membranes, are used to quantify cell death.

Metabolic Activity: Assays such as the MTT or LDH assays measure the metabolic health of a cell population. A reduction in metabolic activity is an indicator of cytotoxicity. nih.gov

Apoptosis and Necrosis Pathways: More detailed mechanistic assays can determine the mode of cell death, for example, by measuring the activation of key proteins in apoptosis (programmed cell death) or necrosis (uncontrolled cell death). nih.gov

The data generated from these assays would allow for the calculation of an IC50 (half-maximal inhibitory concentration) value for this compound on various non-transformed cell lines. A high IC50 value on these cells, relative to the IC50 on target cancer cells, would be a favorable outcome.

Table 1: Representative Data for In Vitro Cytotoxicity Assessment (Note: This table is illustrative and does not represent actual data for this compound.)

<

| Cell Line (Non-Transformed) | Assay Type | Endpoint | Illustrative IC50 (µM) |

|---|---|---|---|

| Human Fibroblasts | MTT | Cell Viability | > 50 |

| Human Renal Proximal Tubule Cells | LDH Release | Cytotoxicity | > 50 |

| Human Hepatocytes | Calcein AM | Cell Viability | > 50 |

In Vivo General Toxicology Studies in Animal Models

Following in vitro testing, in vivo general toxicology studies are conducted to understand the effects of a compound in a whole living organism. These studies are mandated by regulatory agencies to ensure the safety of a new drug before it can be administered to humans in clinical trials. fda.govilo.org

These studies are typically performed in at least two mammalian species, one rodent (e.g., rat or mouse) and one non-rodent (e.g., dog or non-human primate), to provide a more comprehensive safety profile. fda.gov The goals of these studies are to characterize the toxic effects of the compound with respect to dose, duration, and reversibility, and to identify the No-Observed-Adverse-Effect-Level (NOAEL), which is the highest dose at which no significant adverse effects are found. ilo.org

Key aspects of these studies include:

Dose Range-Finding Studies: Initial, shorter-term studies are often conducted to determine the appropriate dose levels for longer-term toxicology studies, including identifying the maximum tolerated dose (MTD).

Repeated-Dose Toxicity Studies: The compound is administered daily for a specified period (e.g., 28 days or longer) to assess the potential for cumulative toxicity.

Comprehensive Monitoring: Throughout the study, animals are closely monitored for a wide range of parameters, including changes in clinical signs, body weight, food consumption, and behavior. Regular collection of blood and urine samples allows for the assessment of hematology and clinical chemistry parameters, which can indicate effects on organs like the liver and kidneys.

Histopathology: At the end of the study, a full necropsy is performed, and organs are examined both macroscopically and microscopically by a pathologist to identify any treatment-related changes. ilo.org

For this compound, these studies would provide critical information for establishing a safe starting dose for human trials and for identifying potential organs of toxicity that would require close monitoring in patients.

Identification of Potential Target Organs and Associated Mechanistic Insights

A key outcome of in vivo toxicology studies is the identification of potential target organs for toxicity. schc.org An organ is considered a target of toxicity if it shows evidence of adverse effects, such as functional changes, morphological alterations (visible at the microscopic level), or changes in biochemical markers. ilo.org

Evidence for target organ toxicity can come from several sources within the toxicology study:

Clinical Observations: Signs such as lethargy or changes in breathing could point to effects on the central nervous system or respiratory system, respectively. nih.gov

Clinical Pathology: Changes in specific biomarkers in the blood can indicate organ damage. For example, elevated levels of alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST) are well-known indicators of liver injury. nih.gov Similarly, increases in blood urea (B33335) nitrogen (BUN) and creatinine (B1669602) can signal kidney damage. nih.gov

Histopathology: Microscopic examination of tissues is the gold standard for identifying organ damage. A pathologist might observe effects such as cell death (necrosis), inflammation, or changes in cell size or shape in specific organs. ilo.org

Once a target organ is identified, further mechanistic studies may be initiated to understand how the compound is causing the observed toxicity. This could involve more specialized in vitro models using cells from the target organ or analyzing changes in gene or protein expression within the affected tissue.

Table 2: Potential Target Organ Findings and Mechanistic Clues (Note: This table is illustrative and does not represent actual data for this compound.)

<

| Potential Target Organ | Observation in Animal Model | Potential Mechanistic Insight |

|---|---|---|

| Liver | Increased ALT/AST, hepatocellular necrosis | Potential for direct hepatotoxicity or metabolic activation to a toxic species. |

| Kidney | Increased BUN/creatinine, tubular degeneration | Possible interference with renal filtration or direct toxicity to kidney cells. |

| Bone Marrow | Decreased red and white blood cell counts | Potential for myelosuppression, affecting hematopoietic stem cells. |

Relationship Between Target Engagement and Observed Toxicities

Understanding whether observed toxicities are a direct result of the drug's intended mechanism of action (on-target toxicity) or due to unintended interactions (off-target toxicity) is a critical aspect of mechanistic toxicology. psu.eduyoutube.com

On-target toxicity occurs when the adverse effect is an exaggeration of the drug's intended pharmacological effect. For example, a drug designed to lower blood pressure might cause dangerously low blood pressure at higher doses. These toxicities can sometimes be managed by adjusting the dose but are often intrinsically linked to the drug's efficacy.

Off-target toxicity arises when a drug interacts with other proteins or pathways in the body that are not its intended target. psu.eduyoutube.com These effects are often unpredictable and can vary significantly between different chemical scaffolds. If an adverse effect is determined to be off-target, it may be possible to modify the drug's chemical structure to eliminate the unwanted interaction while preserving its on-target activity.

For this compound, researchers would aim to determine if any observed toxicities in preclinical studies are linked to its primary molecular target. This could be investigated by comparing the toxicity profile with that of other compounds that modulate the same target or by using cellular or animal models where the target has been genetically removed or modified. A favorable profile for this compound would be one where toxicities are minimal and, if present, are well-understood in the context of their on- or off-target origins, allowing for a clear risk-benefit assessment before moving into clinical trials.

Ars 1630 in the Drug Discovery and Development Pipeline

Role in Target Identification and Validation Processes

Target identification is the initial step in drug discovery, aiming to find a molecular target, such as a protein or pathway, that plays a crucial role in a disease state researchgate.netgordion.bio. Following identification, target validation involves evaluating whether this target is suitable for drug development through various in vitro and in vivo methods researchgate.netnih.gov. This process confirms the link between the target and the disease and assesses the potential therapeutic impact of modulating the target's activity graphwise.ainih.gov.

Based on the available information, ARS-1630 is closely related to ARS-1620, a known inhibitor of the KRAS-G12C mutation medchemexpress.eunih.gov. This suggests that this compound's relevance in this stage would be in the context of studies focused on the KRAS-G12C target. However, specific detailed research findings or data tables explicitly describing the direct role or application of this compound itself within target identification and validation processes for KRAS-G12C or other targets were not found in the consulted search results.

Contribution to Lead Optimization Strategies

Lead optimization is a critical phase where promising hit compounds are chemically modified to enhance their desirable properties, such as potency, selectivity, and pharmacokinetic characteristics, while minimizing potential liabilities biosolveit.deupmbiomedicals.compharmafeatures.com. This involves systematic structural modifications and the evaluation of the resulting analogs through structure-activity relationship (SAR) analysis biosolveit.depharmafeatures.com. The goal is to transform a lead compound into a viable drug candidate with an optimal balance of properties upmbiomedicals.com.

This compound is described as a less active enantiomer of ARS-1620 medchemexpress.eu. In lead optimization, studying different enantiomers can provide valuable insights into the stereochemical requirements for target binding and activity, contributing to SAR understanding. While the relationship between this compound and the more active ARS-1620 is noted, specific detailed research findings or data tables illustrating how the study or properties of this compound specifically contributed to the lead optimization strategies for ARS-1620 or related compounds were not available in the provided search results.

Integration of In Vitro and In Vivo Pharmacology Data

Integrating in vitro and in vivo pharmacology data is essential to understand a compound's biological activity and predict its behavior in living systems secdatabase.comresearchgate.net. In vitro studies, often conducted in cell lines or with isolated proteins, provide initial data on a compound's potency and mechanism of action researchgate.netnih.gov. In vivo studies, typically performed in animal models, assess the compound's effects within a complex biological environment, considering factors like absorption, distribution, metabolism, and excretion (ADME) escholarship.orgsygnaturediscovery.comnih.gov. Comparing and integrating data from these two settings helps bridge the gap between laboratory findings and potential clinical outcomes researchgate.net.

Given that this compound is a less active enantiomer of the KRAS-G12C inhibitor ARS-1620, it is plausible that comparative in vitro and in vivo pharmacological studies might have been conducted to understand the differences in their activity profiles. However, specific detailed research findings, comparative data tables, or integrated analyses of in vitro and in vivo pharmacology data specifically pertaining to this compound were not found in the consulted search results.

Pharmacokinetic-Pharmacodynamic (PK/PD) Modeling in Preclinical Settings

Pharmacokinetic-Pharmacodynamic (PK/PD) modeling is a quantitative approach used in preclinical settings to describe and predict the relationship between drug exposure (pharmacokinetics) and its pharmacological effect (pharmacodynamics) over time researchgate.netaccp1.orgtheraindx.com. PK data describe how the drug concentration changes in the body, while PD data describe the magnitude and duration of the drug's effect researchgate.nettheraindx.com. By integrating these data through mathematical models, researchers can gain insights into the dose-response relationship, optimize dosing regimens, and predict efficacy in vivo nih.govtheraindx.commmv.org.

While PK/PD modeling is a standard practice in preclinical drug development researchgate.netaccp1.org, specific detailed research findings or data tables focusing on PK/PD modeling conducted specifically for this compound in preclinical settings were not available in the provided search results. General principles and applications of PK/PD modeling were discussed in the search results, but not in the context of this compound.

Future Directions and Unexplored Research Avenues

Addressing Unmet Needs in KRAS G12C-Mutant Cancers

Mutations in the KRAS gene are among the most prevalent oncogenic alterations in human cancers, particularly in non-small cell lung cancer (NSCLC), colorectal cancer, and pancreatic cancer nih.govmdpi.combocsci.com. The KRAS G12C mutation is a specific subtype that has been successfully targeted by covalent inhibitors. Despite the advent of approved KRAS G12C inhibitors like sotorasib (B605408) and adagrasib, significant unmet needs persist in treating patients with KRAS G12C-mutant cancers mdpi.comtargetedonc.comdovepress.com.

One major challenge is the development of resistance to existing KRAS G12C inhibitors. Resistance mechanisms can be "on-target," involving mutations in KRAS itself, or "off-target," involving the activation of alternative signaling pathways upstream or downstream of KRAS dovepress.com. Future research involving compounds like ARS-1630 or its related molecules will need to focus on understanding these resistance mechanisms at a deeper level and developing strategies to overcome them. This includes identifying predictive biomarkers for response and resistance to better select patients who are likely to benefit from treatment.

Furthermore, the efficacy of KRAS G12C inhibitors can vary across different cancer types and even within the same cancer type depending on co-occurring genetic alterations mdpi.comlungcancerstoday.com. For example, while KRAS G12C inhibitors have shown promising response rates in NSCLC, their efficacy in colorectal cancer has been relatively lower mdpi.com. Addressing these differences in response requires further investigation into the tumor microenvironment and the interplay between KRAS G12C inhibition and other cellular pathways in various cancer contexts.

Novel Combination Strategies and Sequencing Approaches

Given the challenges of resistance and variable efficacy with monotherapy, the exploration of novel combination strategies and sequencing approaches is a critical future direction for KRAS G12C inhibitors, including potential research involving this compound. Combining a KRAS G12C inhibitor with agents that target complementary or compensatory pathways holds the potential to enhance anti-tumor activity and prevent or delay the emergence of resistance mdpi.comdovepress.comnih.gov.

Preclinical and clinical studies are investigating combinations of KRAS G12C inhibitors with various agents, such as:

EGFR inhibitors: To overcome feedback activation of the EGFR pathway, which has been observed as a resistance mechanism, particularly in colorectal cancer mdpi.com.

SHP2 inhibitors: SHP2 is a phosphatase that plays a role in the activation cycle of KRAS. Inhibiting SHP2 is hypothesized to keep KRAS in its inactive, GDP-bound state, thereby enhancing the effectiveness of inhibitors that target this conformation dovepress.com.

Immunotherapy agents (e.g., PD-1/PD-L1 inhibitors): Rationale exists for combining targeted therapy with immunotherapy to potentially enhance anti-tumor immune responses targetedonc.comnih.gov.

Inhibitors of downstream signaling pathways: Targeting components of the MAPK or PI3K pathways, which are activated by KRAS, could potentially overcome resistance mediated by alterations in these pathways.

Future research with this compound could explore its potential in similar combination regimens. Defining the optimal sequencing of these combinations is also crucial to maximize patient benefit and minimize toxicity azahcccs.govuu.nl. Preclinical studies utilizing relevant cancer models will be essential to identify the most promising combinations and sequences for clinical evaluation.

Exploration of this compound's Potential in Other Disease Contexts

While the primary focus for this compound and related compounds has been on KRAS G12C-mutant cancers, the role of RAS pathway signaling extends to other cellular processes and potentially other disease contexts. Although direct research on this compound in non-cancer indications is not prominent in the provided search results, the broader understanding of RAS pathway involvement in various biological processes suggests potential, albeit currently unexplored, avenues.

KRAS mutations, though G12C is most targetable, occur in a variety of cancers beyond NSCLC, colorectal, and pancreatic cancers bocsci.com. Investigating the prevalence and role of KRAS G12C mutations in rarer cancer types could reveal new opportunities for this compound or similar inhibitors.

Beyond oncology, the RAS pathway is implicated in various cellular functions, and dysregulation has been linked to other diseases. For instance, the renin-angiotensin system (RAS) has been implicated in autoimmune dermatological diseases, although this involves a different aspect of RAS signaling than the oncogenic KRAS mutation nih.gov. Mitochondrial disorders are another area where complex cellular pathways are involved wustl.edu. While speculative without specific data, a comprehensive exploration of this compound's biological activity across a wider range of cellular models and disease pathways could uncover unexpected therapeutic potential. However, such explorations would require significant preclinical investigation to establish a rationale.

Advancements in Computational Modeling and Artificial Intelligence for this compound Optimization

Computational modeling and artificial intelligence (AI) are increasingly powerful tools in drug discovery and optimization tu-dresden.dearxiv.orgshs-conferences.orgmdpi.com. These technologies can be applied to analyze complex biological data, predict drug-target interactions, simulate molecular behavior, and optimize compound properties. Future efforts in developing or refining compounds like this compound could significantly benefit from advancements in this area.

Specific applications of computational modeling and AI for this compound optimization could include:

Structure-Activity Relationship (SAR) analysis: Using computational models to analyze how modifications to the chemical structure of this compound affect its binding affinity to KRAS G12C and its cellular activity.

Predicting ADME properties: Computational models can predict absorption, distribution, metabolism, and excretion properties, helping to design compounds with improved pharmacokinetic profiles.

Identifying potential off-targets: In silico screening can help identify potential off-target interactions that might lead to toxicity or unintended effects.

Designing novel analogs: Generative AI models can propose novel chemical structures based on desired properties, potentially leading to the design of more potent, selective, or safer KRAS G12C inhibitors related to this compound.

Modeling resistance mechanisms: Computational simulations can help understand the structural basis of resistance mutations and guide the design of next-generation inhibitors active against resistant clones.

While the provided search results discuss computational modeling and AI in a general context or for other applications like breast cancer classification or materials design arxiv.orgshs-conferences.orgmdpi.comresearchgate.net, their application to optimizing specific drug candidates like this compound represents a significant future direction in rational drug design.

Challenges in Translating Preclinical Findings to Clinical Utility

Translating promising preclinical findings into successful clinical therapies remains a significant challenge in drug development frontiersin.orgnih.govnih.govresearchgate.net. This is particularly true for targeted therapies like KRAS inhibitors, where the complexity of tumor biology and the emergence of resistance mechanisms can complicate clinical outcomes.

For this compound or any related future compounds, key challenges in translating preclinical findings to clinical utility will include:

Predicting clinical response: Preclinical models, while valuable, may not always accurately predict how a drug will perform in heterogeneous human tumors.

Identifying the right patient population: Selecting patients who are most likely to respond based on genetic profiles and other biomarkers is crucial but can be challenging.

Managing resistance: The development of acquired resistance in the clinical setting can limit the duration of response, necessitating the development of strategies to overcome or circumvent resistance.

Understanding and mitigating toxicity: While not covered in detail per the instructions, ensuring a favorable safety profile in humans is paramount and can be difficult to fully predict from preclinical studies.

Optimizing dosage and schedule: Determining the optimal dose and schedule for monotherapy or combination therapies in humans requires careful clinical evaluation.